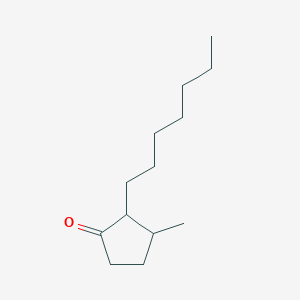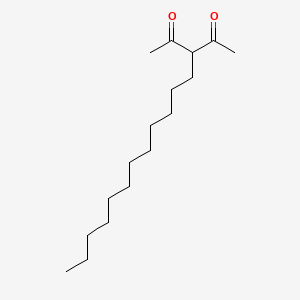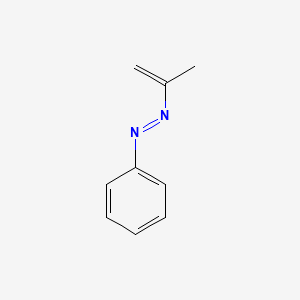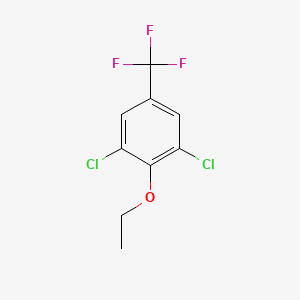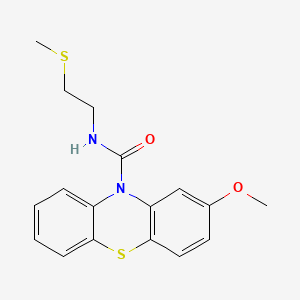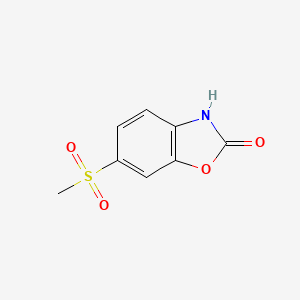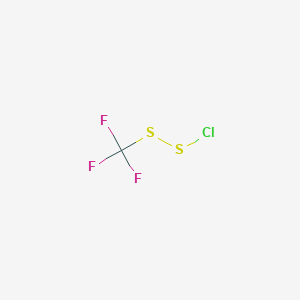
(Chlorodisulfanyl)(trifluoro)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chlorodisulfanyl)(trifluoro)methane is an organosulfur compound with the molecular formula CF3SSCl It is characterized by the presence of a trifluoromethyl group (CF3) attached to a disulfanyl group (SS) and a chlorine atom (Cl)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Chlorodisulfanyl)(trifluoro)methane typically involves the reaction of trifluoromethanesulfenyl chloride (CF3SCl) with sulfur dichloride (S2Cl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form trifluoromethanesulfonyl chloride (CF3SO2Cl) and other sulfur-containing compounds.
Reduction: Reduction of this compound can lead to the formation of trifluoromethanesulfenyl chloride (CF3SCl) and hydrogen sulfide (H2S).
Substitution: The chlorine atom in this compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Trifluoromethanesulfonyl chloride (CF3SO2Cl)
Reduction: Trifluoromethanesulfenyl chloride (CF3SCl) and hydrogen sulfide (H2S)
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(Chlorodisulfanyl)(trifluoro)methane has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Chlorodisulfanyl)(trifluoro)methane involves the interaction of its functional groups with target molecules. The trifluoromethyl group (CF3) is highly electronegative, which can influence the reactivity and stability of the compound. The disulfanyl group (SS) can undergo redox reactions, while the chlorine atom (Cl) can participate in substitution reactions. These interactions can lead to the formation of various products with different chemical and biological properties.
Comparaison Avec Des Composés Similaires
- Trifluoromethanesulfenyl chloride (CF3SCl)
- Trifluoromethanesulfonyl chloride (CF3SO2Cl)
- Trifluoromethyl disulfide (CF3SSCF3)
Comparison:
- Trifluoromethanesulfenyl chloride (CF3SCl): This compound is similar in structure but lacks the chlorine atom. It is less reactive in substitution reactions compared to (Chlorodisulfanyl)(trifluoro)methane.
- Trifluoromethanesulfonyl chloride (CF3SO2Cl): This compound is an oxidized form and is more reactive in oxidation reactions. It is commonly used as a sulfonating agent.
- Trifluoromethyl disulfide (CF3SSCF3): This compound has two trifluoromethyl groups and is more stable. It is used as a reagent in organic synthesis for the introduction of trifluoromethyl groups.
This compound stands out due to its unique combination of functional groups, making it a versatile reagent in various chemical reactions and applications.
Propriétés
Numéro CAS |
53268-50-1 |
|---|---|
Formule moléculaire |
CClF3S2 |
Poids moléculaire |
168.6 g/mol |
Nom IUPAC |
trifluoromethylsulfanyl thiohypochlorite |
InChI |
InChI=1S/CClF3S2/c2-7-6-1(3,4)5 |
Clé InChI |
JVDVTDLDMFKWHY-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)SSCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


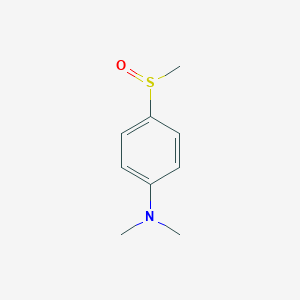

-lambda~5~-phosphane](/img/structure/B14653864.png)
